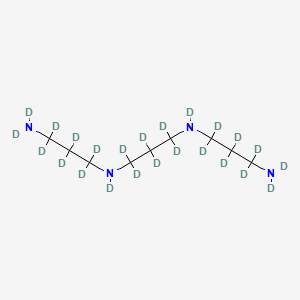
N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide” is a chemical compound. It is chemically designated as a selective, long-acting inhibitor of the phosphodiesterase enzyme PDE IV .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It starts from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, chlorination, and acylation reactions . Acetonitrile is used as the solvent in all three steps for convenient recovery .Molecular Structure Analysis
The molecular structure of “this compound” is complex. The InChI code for this compound is 1S/C16H14Cl2N2O3/c17-11-6-19-7-12 (18)15 (11)20-16 (22)10-3-4-13 (21)14 (5-10)23-8-9-1-2-9/h3-7,9,21H,1-2,8H2, (H,19,20,22) .Scientific Research Applications
Metabolism and Pharmacokinetics : A study by Cassidy et al. (2000) explored the metabolism of a related compound, RP73401, a phosphodiesterase IV inhibitor. It was found that 4-amino-3,5-dichloropyridine is a metabolite formed in the metabolism of RP73401 both in vitro and in vivo. This has implications for understanding the pharmacokinetics and potential therapeutic applications of related compounds, including N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide (Cassidy et al., 2000).
Impurity Analysis in Pharmaceutical Products : Research by Sun et al. (2013) focused on identifying and synthesizing an impurity found in the roflumilast product, which was hypothesized to be related to this compound. This study highlights the importance of impurity analysis in pharmaceuticals, ensuring the purity and safety of drug products (Sun et al., 2013).
Industrial Process Development : Charles et al. (1998) described the development of an industrial process for a related compound, 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor. This process development is crucial for the large-scale production of pharmaceuticals (Charles et al., 1998).
Organosoluble and Thermally Stable Polyimides : Ghaemy and Khajeh (2011) synthesized a novel aromatic diamine, which is structurally related to this compound, for preparing polyimides. These polyimides exhibited good solubility and high thermal stability, indicating potential applications in materials science (Ghaemy & Khajeh, 2011).
Potential as HIV-1 Integrase Inhibitors : Yang et al. (2010) designed and synthesized compounds structurally similar to this compound as potential HIV-1 integrase inhibitors. This research contributes to the development of new therapeutic agents for treating HIV (Yang et al., 2010).
Antibacterial Agent Complex Formation : Vangala et al. (2013) investigated the ability of nitrofurantoin, an antibacterial agent, to form molecular complexes with various pyridyl bases, including compounds related to this compound. This study provides insights into drug interaction and complex formation (Vangala et al., 2013).
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3,4-dihydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-4-15-5-8(14)11(7)16-12(19)6-1-2-9(17)10(18)3-6/h1-5,17-18H,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSANJZAAUIRCNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)








![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)


